molecular formula C21H19N5O2S B2922558 N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242854-82-5

N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2922558
CAS No.: 1242854-82-5
M. Wt: 405.48
InChI Key: NTMXSJWRISSSGM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolopyrazine derivative characterized by a fused bicyclic core structure: a pyrazine ring fused with a 1,2,4-triazole moiety. Key structural features include:

  • A phenyl group at position 7 of the triazolopyrazine ring.
  • A sulfanyl (-S-) group at position 3, linked to an acetamide side chain.
  • The acetamide nitrogen is substituted with a 2,4-dimethylphenyl group.

Its structural complexity necessitates advanced analytical techniques (e.g., NMR, LC-MS) for characterization and comparison with analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-8-9-17(15(2)12-14)22-18(27)13-29-21-24-23-19-20(28)25(10-11-26(19)21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMXSJWRISSSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.

    Formation of the Sulfanylacetamide Linkage: This final step involves the reaction of the intermediate with a thiol and an acylating agent to form the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrazine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target : N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide C22H20N5O2S* 426.5* - 7-Phenyl
- 3-Sulfanyl-acetamide (2,4-dimethylphenyl)
Bicyclic triazolopyrazinone core with lipophilic aromatic and thioether linkages.
Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C22H20ClN5O3S 469.94 - 4-Chlorobenzyl (sulfanyl)
- 4-Methoxybenzyl (acetamide)
Chlorine atom enhances electronegativity; methoxy group improves solubility.
Analog 2 : 2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide C21H19N5O3S 421.5 - 3-Methoxyphenyl (core)
- p-Tolyl (acetamide)
Methoxy and methyl groups balance lipophilicity and metabolic stability.

Notes:

  • *Calculated molecular weight/formula for the target compound based on IUPAC nomenclature.
  • Methoxy groups (Analog 1, 2): Improve aqueous solubility via polar interactions. Methyl groups (Target, Analog 2): Contribute to steric bulk, possibly affecting binding pocket interactions .

Analytical Methods for Comparative Studies

  • Molecular Networking: Clusters compounds based on MS/MS fragmentation patterns (cosine scores 0–1). Triazolopyrazines with shared core structures (e.g., identical triazolopyrazinone rings) cluster together, while substituent variations reduce cosine scores .
  • LC-MS/MS : Resolves differences in retention times and fragmentation pathways caused by substituents (e.g., chlorine vs. methoxy groups) .

Research Implications and Limitations

  • Bioactivity: While specific data for the target compound is unavailable, analogs exhibit kinase inhibition (e.g., triazolopyrazinones with piperazinyl groups in ) . Substituent-driven activity trends suggest the target compound may share similar mechanisms.
  • Limitations : Absence of experimental bioactivity or metabolic stability data for the target compound restricts direct pharmacological comparisons.

Biological Activity

N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolopyrazine core along with a sulfanyl group and an acetamide moiety , which contribute to its biological activity. The presence of these functional groups may enhance its interaction with biological macromolecules.

Anticancer Activity

Recent studies have indicated that derivatives of the triazolopyrazine scaffold exhibit significant anticancer properties. For instance, a related compound showed excellent anti-tumor activity against various cancer cell lines:

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results suggest that compounds similar to this compound possess potent anticancer activity and could be explored further for therapeutic applications .

The mechanism of action involves the inhibition of specific molecular targets such as kinases or enzymes involved in cancer progression. The triazolopyrazine core is crucial for binding to these targets, which may lead to the induction of apoptosis in cancer cells. Additionally, studies have demonstrated that these compounds can disrupt cell cycle progression and induce cell death through various pathways including caspase activation and mitochondrial dysfunction .

Case Studies

  • In Vitro Studies : A study conducted on a series of triazolopyrazine derivatives showed promising results against human cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis. The findings indicated that certain modifications to the triazolopyrazine structure significantly enhanced anticancer activity.
  • In Vivo Studies : Animal model studies have also been performed to evaluate the efficacy of similar compounds in tumor-bearing mice. These studies revealed that administration of the compound led to a significant reduction in tumor size compared to control groups.

Additional Biological Activities

Apart from anticancer effects, compounds related to this compound have been investigated for:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Candida albicans16 μg/mL

This suggests potential applications in treating infections caused by resistant strains .

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